molecular formula C9H7FN2O3S B2760461 1-(3-Fluorosulfonyloxyphenyl)pyrazole CAS No. 2411289-77-3

1-(3-Fluorosulfonyloxyphenyl)pyrazole

Cat. No. B2760461
CAS RN: 2411289-77-3
M. Wt: 242.22
InChI Key: LJXNYUNCDUWRAP-UHFFFAOYSA-N
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Description

Pyrazole is a versatile scaffold in organic synthesis and medicinal chemistry, often used as a starting material for the preparation of more complex heterocyclic systems . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A novel series of compounds incorporating a fluoro substituted pyrazole nucleus clubbed with 1,3,4-oxadiazole scaffolds was synthesized in good yields .


Molecular Structure Analysis

Pyrazole is a π-excessive heterocycle and contains two nitrogen atoms; pyrrole type and pyridine type, at positions 1 and 2 . Pyrazole exists in three partially reduced forms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t -BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .


Physical And Chemical Properties Analysis

Pyrazole is a colorless solid with a melting point of 69-70°C. The boiling point of pyrazole (186-188°C) is due to intermolecular hydrogen bonding . Pyrazole can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Safety and Hazards

While specific safety and hazards information for “1-(3-Fluorosulfonyloxyphenyl)pyrazole” is not available, general safety measures for handling pyrazole derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrazole derivatives through the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions . These advances provide a roadmap for future research in this area.

properties

IUPAC Name

1-(3-fluorosulfonyloxyphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3S/c10-16(13,14)15-9-4-1-3-8(7-9)12-6-2-5-11-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXNYUNCDUWRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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